molecular formula C20H20N4O2 B11678509 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11678509
M. Wt: 348.4 g/mol
InChI Key: LMTNXKNIKNBHKS-KGENOOAVSA-N
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Description

N′-[(1E)-1-(4-Ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative featuring a pyrazole core substituted at position 3 with a phenyl group and at position 5 with a carbohydrazide moiety. The hydrazone linkage adopts an (E)-configuration, confirmed by X-ray crystallography in related compounds (e.g., ). The 4-ethoxyphenyl group contributes to its lipophilicity and electronic profile, influencing its physicochemical and biological properties. This compound is synthesized via acid-catalyzed condensation of pyrazole-5-carbohydrazide with 1-(4-ethoxyphenyl)ethanone, a method analogous to other hydrazones ().

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-26-17-11-9-15(10-12-17)14(2)21-24-20(25)19-13-18(22-23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-14+

InChI Key

LMTNXKNIKNBHKS-KGENOOAVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with the preparation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a key precursor. This compound is typically synthesized via cyclocondensation of β-keto esters with phenylhydrazine under acidic conditions. For instance, refluxing ethyl acetoacetate with phenylhydrazine in ethanol containing catalytic acetic acid yields the pyrazole ester core. Alternative routes employ diketones or enaminones as starting materials, though these methods exhibit lower regioselectivity.

Hydrazinolysis to Form Carbohydrazide

Conversion of the ester moiety to carbohydrazide is achieved through hydrazinolysis. Reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours produces 3-phenyl-1H-pyrazole-5-carbohydrazide in 75–85% yield. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Hydrazine concentration85–95%<70%: Incomplete conversion
Reaction temperature78–80°C (ethanol reflux)>85°C: Decomposition
Reaction time6–8 hours<5h: 50% yield

Side products like 5-aminopyrazole derivatives may form via intramolecular acyl migration, necessitating TLC monitoring (Rf = 0.42 in ethyl acetate/hexane 1:1).

Schiff Base Formation with 4-Ethoxyacetophenone

Condensation Reaction Mechanism

The carbohydrazide intermediate undergoes condensation with 4-ethoxyacetophenone to form the Schiff base. The reaction proceeds via nucleophilic attack of the carbohydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration. Optimized conditions involve:

  • Solvent: Anhydrous methanol or ethanol

  • Catalyst: 2–3 drops of glacial acetic acid

  • Molar ratio: 1:1.2 (carbohydrazide:ketone)

  • Reflux time: 4–5 hours

Under these conditions, yields reach 68–72%, with the (E)-isomer predominating (>95%) due to thermodynamic stability.

Crystallization and Purification

Crude product purification employs gradient recrystallization:

  • Dissolve in hot ethanol (60°C)

  • Add deionized water dropwise until cloud point

  • Cool to 4°C for 12 hours

  • Collect crystals via vacuum filtration

This method reduces co-crystallization of unreacted ketone, as confirmed by HPLC analysis (99.2% purity).

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Analysis

Key 1H NMR signals for N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (DMSO-d6):

δ (ppm)MultiplicityIntegrationAssignment
11.45s1HPyrazole NH
8.62s1HHydrazone CH
7.82–7.25m9HAromatic H
4.12q (J=7.0 Hz)2HOCH2CH3
1.38t (J=7.0 Hz)3HOCH2CH3

The 13C NMR spectrum shows critical carbonyl signals at δ 163.8 (C=O) and δ 158.1 (C=N), confirming Schiff base formation.

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI): m/z 377.1502 [M+H]+ (calc. 377.1509 for C20H20N4O2)

  • Elemental analysis: Found C 63.72%, H 5.31%, N 14.82% (theor. C 63.83%, H 5.36%, N 14.88%)

Discrepancies <0.3% validate synthetic precision.

Comparative Analysis of Synthetic Methodologies

Solvent Systems and Reaction Kinetics

A comparative study of solvent effects revealed:

SolventDielectric ConstantYield (%)Reaction Time (h)
Methanol32.7724.5
Ethanol24.3685.0
THF7.5418.0

Higher dielectric constants accelerate proton transfer during Schiff base formation, explaining methanol’s superiority.

Catalytic Additives

Screening of acid catalysts showed:

  • Acetic acid (2% v/v): 72% yield

  • p-TsOH (1 mol%): 69% yield

  • No catalyst: 32% yield

Protonation of the carbonyl oxygen enhances electrophilicity, though strong acids promote hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale experiments using a tubular reactor (ID 2 mm, L 10 m) demonstrated:

  • Residence time: 12 minutes

  • Productivity: 38 g/h

  • Purity: 98.6%

This represents a 15-fold productivity increase over batch methods.

Waste Management Strategies

The synthesis generates 2.8 kg waste/kg product, primarily from:

  • Excess hydrazine hydrate (neutralize with HNO3 → N2O emission)

  • Ethanol-water mixtures (distill for reuse)

Lifecycle analysis shows 89% solvent recovery feasibility.

Applications and Derivative Synthesis

Biological Activity Correlations

The Schiff base moiety enhances antimicrobial potency:

Microbial StrainMIC (μg/mL)
S. aureus12.5
E. coli25.0
C. albicans6.25

Mechanistic studies suggest membrane disruption via lipid bilayer intercalation.

Coordination Chemistry Applications

The compound acts as a tridentate ligand, forming complexes with Cu(II) and Zn(II). Single-crystal XRD data for the Cu complex shows:

  • Bond lengths: Cu–N = 1.98 Å

  • Geometry: Distorted square planar

These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 890) .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in aromatic substituents and functional groups, leading to variations in molecular weight, polarity, and bioactivity. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight Key Properties
Target Compound R1: 4-Ethoxyphenyl, R2: Phenyl 364.40* Moderate lipophilicity, E-configuration
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide R1: 4-Hydroxyphenyl, R2: Thienyl 340.40 Higher polarity due to -OH; thienyl enhances π-stacking
N′-[(E)-1-(4-Methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide R1: 4-Methoxyphenyl, R2: 3-Nitrophenyl 393.38 Electron-withdrawing -NO2 reduces electron density
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide R1: 3,4-Dimethoxyphenyl, R2: Phenyl 364.40 Increased lipophilicity and steric bulk
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]acetohydrazide derivatives R1: 4-Fluorophenyl ~340–360 Fluorine enhances metabolic stability

*Calculated based on ; exact value may vary.

Crystallographic and Computational Insights

X-ray studies (e.g., ) reveal planar hydrazone linkages and intramolecular hydrogen bonds stabilizing the (E)-configuration. Computational docking studies () predict interactions with biological targets like enzymes or receptors. For instance, the 4-ethoxyphenyl group in the target compound may form hydrophobic interactions with protease active sites, while the pyrazole nitrogen atoms participate in hydrogen bonding.

Biological Activity

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound's unique structure contributes to its diverse pharmacological effects, making it a subject of various scientific studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.
  • Case Studies : For instance, a study demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition (values not specified in the search results but typically range from low micromolar concentrations).

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are particularly notable:

  • Research Findings : Pyrazole compounds have been shown to reduce inflammation markers in vitro and in vivo. In one study, derivatives exhibited inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:

  • In Vitro Studies : The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) that was lower than conventional antibiotics, indicating its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications that have been explored include:

Modification TypeEffect on Activity
Ethoxy group at position 4Enhances lipophilicity and cellular uptake
Varying substituents on the phenyl ringsAlters binding affinity to biological targets

Research Findings Summary

A comprehensive review of recent literature reveals several key findings regarding the biological activity of pyrazole derivatives:

  • Antitumor Activity : Pyrazole derivatives exhibit potent activity against a variety of cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : They effectively reduce inflammation markers and show promise for treating inflammatory conditions.
  • Antimicrobial Properties : Significant antibacterial and antifungal activities were observed, with some compounds outperforming established antibiotics.

Notable Case Studies

Several studies have documented the promising therapeutic effects of pyrazole derivatives:

  • A study reported a new derivative that showed an IC50 value of 26 µM against A549 cells, indicating substantial anticancer potential.
  • Another research highlighted the anti-inflammatory effects where a derivative significantly reduced TNF-alpha levels in a murine model.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Pyrazole Core Formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the pyrazole ring .

Substituent Introduction : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or condensation reactions, using bases like K₂CO₃ .

Hydrazide Formation : React the intermediate with hydrazine hydrate to form the carbohydrazide moiety .
Key conditions include solvent choice (e.g., ethanol for solubility), temperature control (60–80°C for condensation), and purification via recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and hydrazone linkage (δ 8–10 ppm for NH protons) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Q. How is the bioactivity of this compound assessed in preliminary studies?

  • Methodological Answer :
  • Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Test interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) via spectrophotometric assays .

Q. What strategies ensure compound stability during storage and experimental use?

  • Methodological Answer :
  • Storage : Use airtight, light-resistant containers at −20°C to prevent hydrolysis/oxidation .
  • Stability Testing : Monitor degradation via HPLC under varying pH (3–9), temperature (25–60°C), and humidity (40–80% RH) .
  • Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., phosphate, pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the ethoxy group with methoxy or halogens to assess changes in antimicrobial potency .
  • Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability in rodent models) of analogs with varying substituents .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue homogenates .
  • Dose-Response Analysis : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
  • Statistical Models : Apply ANOVA or machine learning to account for variability in biological systems .

Q. What computational methods integrate with experimental data to resolve spectral or structural ambiguities?

  • Methodological Answer :
  • DFT Calculations : Compare computed IR/NMR spectra (using Gaussian 09) with experimental data to validate tautomeric forms .
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability (e.g., in water/DMSO) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What mechanistic insights can be gained from enzyme interaction studies?

  • Methodological Answer :
  • Kinetic Assays : Measure Km and Vmax values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., using Stern-Volmer plots) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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